O-2,4-Dnp-L-Tyrosine: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Applications
O-2,4-Dnp-L-Tyrosine: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Applications
Executive Overview
O-(2,4-dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized, covalently modified amino acid derivative that plays a pivotal role in protein chemistry, peptide synthesis, and the development of advanced fluorescent probes. Formed by the nucleophilic aromatic substitution of the tyrosine phenolic hydroxyl group with 1-fluoro-2,4-dinitrobenzene (FDNB), this compound leverages the highly electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will explore the mechanistic causality behind its reactivity—specifically its susceptibility to thiolysis—and provide self-validating experimental protocols for its application in active-site mapping and spectrophotometric assays.
Physicochemical Profiling
The physical and spectral properties of O-Dnp-Tyr are dictated by the DNP chromophore. The DNP group acts as a potent electron sink, which not only alters the local pKa of the microenvironment but also provides a distinct spectral signature that is highly sensitive to its covalent state[1].
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | O-(2,4-dinitrophenyl)-L-tyrosine |
| CAS Number (Anhydrous) | 10567-73-4[2] |
| CAS Number (Monohydrate) | 198993-58-7[3] |
| Molecular Formula | C15H13N3O7 (Anhydrous) |
| Molecular Weight | 347.28 g/mol |
| Optimal Storage | -20°C (Desiccated)[2] |
Table 2: Spectrophotometric Parameters for Thiolysis Monitoring
| State | Chemical Species | λmax (nm) | Visual Appearance |
|---|---|---|---|
| Protected / Intact | O-Dnp-Tyrosine | 298 | Colorless (at pH 8.5)[4] |
| Cleaved Byproduct | S-Dnp-2-mercaptoethanol | 340 | Yellow[4] |
| Difference Spectrum | Δ (Cleaved - Intact) | 354 | N/A (Analytical Readout)[1] |
Mechanistic Chemistry: Formation and Cleavage
Formation via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of O-Dnp-Tyr in biological systems or peptide chemistry relies on Sanger’s reagent (FDNB). At a mildly alkaline pH (7.5–8.0), the phenolic hydroxyl of tyrosine is partially deprotonated. The resulting phenoxide anion attacks the electron-deficient aromatic ring of FDNB. The two nitro groups stabilize the intermediate Meisenheimer complex, driving the reaction forward to form the stable O-DNP ether linkage[5].
Reversibility via Thiolytic Cleavage
Unlike N-DNP derivatives (which are highly stable and used for N-terminal sequencing), the O-DNP ether linkage is uniquely susceptible to nucleophilic attack by thiols . When exposed to agents like 2-mercaptoethanol at pH 8.5, the highly nucleophilic thiolate anion attacks the DNP ring. This cleaves the ether bond, liberating the free tyrosine residue and forming a dinitrophenylated thiol (S-Dnp-2-mercaptoethanol)[4]. This causality—the differential stability of O-DNP versus N-DNP—is the mechanistic foundation for its use as a reversible protecting group.
Biochemical Applications
Protein Active-Site Mapping
O-Dnp-Tyr formation is a classical method for identifying catalytically essential tyrosine residues in enzymes. For example, the treatment of Angiotensin Converting Enzyme (ACE) with FDNB abolishes its peptidase activity. Acid hydrolysis and thin-layer chromatography of the modified ACE revealed that stoichiometric incorporation of the DNP label occurred almost exclusively as O-Dnp-tyrosine (>65-95%)[5]. Similar stoichiometric inactivation has been utilized to map the active site of D-amino acid oxidase[6].
Peptide Synthesis and Protecting Group Strategy
In synthetic peptide chemistry, the O-DNP group serves as a robust protecting group for the tyrosine side chain. It withstands the acidic conditions typically used to remove Boc or Fmoc groups. Once the synthesis is complete, the O-DNP group is quantitatively and selectively removed via thiolysis, leaving the peptide backbone intact[4].
Turn-On Fluorescent Probes
Because the DNP group is a potent fluorescence quencher via internal charge transfer (ICT) and photoinduced electron transfer (PET), O-DNP ethers are widely used to design "turn-on" fluorescent probes. When target analytes like hydrogen sulfide (H2S) or thiophenols are present, they induce thiolysis of the DNP ether. The cleavage releases the fluorophore from the quenching effect of the DNP group, resulting in a massive, quantifiable increase in fluorescence[1].
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of spectrophotometric monitoring allows the operator to verify the success of the reaction in real-time.
Protocol 1: Dinitrophenylation of Tyrosine Residues in Proteins
Objective: To covalently modify and map accessible tyrosine residues.
-
Buffer Preparation: Prepare 0.1 M triethanolamine-HCl buffer adjusted to pH 7.5, containing 0.5 M KCl to maintain protein stability. Logic: pH 7.5 ensures the phenolic hydroxyl is sufficiently nucleophilic without inducing widespread non-specific modification of aliphatic amines.
-
Enzyme Incubation: Dissolve the target protein to a final concentration of 1–2 µM in the buffer.
-
Reagent Addition: Introduce FDNB (dissolved in a minimal volume of ethanol) to a final concentration of 8 mM.
-
Kinetic Monitoring: Incubate the mixture at 20°C. Extract aliquots at 5-minute intervals and assay for enzymatic activity against a vehicle control to establish the rate of inactivation[6].
-
Validation: Dialyze the sample to remove unreacted FDNB. The presence of O-Dnp-Tyr can be confirmed by an absorbance peak at 298 nm.
Protocol 2: Thiolytic Deprotection and Spectrophotometric Monitoring
Objective: To selectively cleave the O-DNP group and quantify deprotection.
-
Substrate Preparation: Dissolve the O-Dnp-Tyr containing peptide in an aqueous buffer at pH 8.5. Logic: pH 8.5 exceeds the pKa of 2-mercaptoethanol just enough to generate active thiolate anions without causing alkaline hydrolysis of the peptide.
-
Baseline Readout: Measure the baseline absorbance at 298 nm. The solution should be colorless[4].
-
Thiolysis Initiation: Add 2-mercaptoethanol to a final concentration of 50 mM.
-
Real-Time Monitoring: Track the emergence of the yellow byproduct by measuring absorbance at 340 nm. The reaction is considered complete when the A340 curve plateaus.
-
Data Analysis: Calculate the difference spectrum. A maximum positive difference at 354 nm confirms quantitative thiolytic cleavage[1].
Data Visualization
The following diagram illustrates the logical flow and spectral shifts associated with the thiolytic cleavage of O-Dnp-Tyrosine, serving as the basis for Protocol 2.
Workflow of O-Dnp-Tyrosine thiolysis and spectrophotometric monitoring.
References
-
Sigma-Aldrich. "O-(2,4-DINITROPHENYL)-L-TYROSINE MONOHYDRATE." Sigma-Aldrich Catalog. 3
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ChemicalBook. "O-MONO-2,4-DNP-L-TYROSINE." ChemicalBook Properties Database. 2
-
Bunning et al. "Essential residues in angiotensin converting enzyme: modification with 1-fluoro-2,4-dinitrobenzene." Biochemistry / PubMed.5
-
Nishino et al. "Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene." Journal of Biological Chemistry / PubMed.6
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Fridkin et al. "Thiolysis of O-2,4-dinitrophenyltyrosines. Spectrophotometric monitoring of the reaction and its use in peptide synthesis." Archives of Biochemistry and Biophysics / Weizmann Institute of Science. 4
-
ResearchGate Database. "Modified Atomic Orbital Overlap: Molecular Level Proof of the Nucleophilic Cleavage Propensity of Dinitrophenol-Based Probes." 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-MONO-2,4-DNP-L-TYROSINE | 10567-73-4 [chemicalbook.com]
- 3. O-tyrosine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Publications | Prof. Matityahu Fridkin [weizmann.ac.il]
- 5. Essential residues in angiotensin converting enzyme: modification with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
